molecular formula C10H8N2O2 B11905056 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

Cat. No.: B11905056
M. Wt: 188.18 g/mol
InChI Key: NEVZQDWMLBBTEW-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the use of quinoline-2-one as a starting material, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyiminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)/b11-6-

InChI Key

NEVZQDWMLBBTEW-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.